![molecular formula C18H17FN2O3S B2563607 (Z)-4-Fluor-N-(6-Methoxy-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-yliden)benzamid CAS No. 865161-24-6](/img/structure/B2563607.png)
(Z)-4-Fluor-N-(6-Methoxy-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-yliden)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Benzamide, einschließlich unserer Verbindung von Interesse, wurden auf ihr antioxidatives Potenzial untersucht. In-vitro-Studien bewerten ihre Fähigkeit, freie Radikale abzufangen, oxidativen Stress zu hemmen und Zellen vor Schäden zu schützen. Die Struktur der Verbindung trägt wahrscheinlich zu ihren antioxidativen Eigenschaften bei und macht sie zu einem Kandidaten für weitere Untersuchungen auf diesem Gebiet .
Antibakterielle Eigenschaften
Forscher haben die antibakterielle Aktivität von Benzamiden gegen sowohl grampositive als auch gramnegative Bakterien untersucht. Durch die Prüfung der Wirksamkeit der Verbindung gegen bestimmte Stämme zielen sie darauf ab, potenzielle therapeutische Mittel zu identifizieren. Das Verständnis ihres Wirkmechanismus und ihrer Interaktionen mit Bakterienzellen ist entscheidend für die Medikamentenentwicklung .
Metallchelatisierung
Metallchelatisierung bezieht sich auf die Bindung von Metallionen durch organische Moleküle. Unsere Verbindung hat eine effektive Metallchelataktivität gezeigt. Die Untersuchung ihrer Fähigkeit, Metallionen (wie Eisen oder Kupfer) zu sequestieren, könnte Auswirkungen in verschiedenen Kontexten haben, einschließlich der Umweltbehebung und medizinischen Anwendungen .
Arzneimittelforschung
Amidverbindungen spielen eine zentrale Rolle in der Arzneimittelforschung. Ihre vielfältigen Strukturen und funktionellen Gruppen machen sie zu wertvollen Bausteinen für die Entwicklung neuer Pharmazeutika. Forscher untersuchen Modifikationen an Benzamiden, um gezielte Therapien für Krebs, Hypercholesterinämie und andere Krankheiten zu entwickeln .
Industrielle Anwendungen
Über die Medizin hinaus finden Benzamide Anwendungen in der Industrie. Sie tragen zur Produktion von Kunststoffen, Gummi und Papier bei. Darüber hinaus dienen sie als Zwischenprodukte bei der Synthese verschiedener Chemikalien. Das Verständnis ihrer Reaktivität und Vielseitigkeit hilft bei der Optimierung industrieller Prozesse .
Therapeutische Mittel
Benzamide wurden in therapeutische Mittel integriert, die zur Behandlung bestimmter Erkrankungen eingesetzt werden. Beispielsweise kommen sie in Medikamenten wie Sorafenib (zur Krebsbehandlung) und Lipitor (einem cholesterinsenkenden Medikament) vor. Die Untersuchung der pharmakologischen Eigenschaften unserer Verbindung könnte weitere therapeutische Anwendungen aufdecken .
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften dieser Verbindung sie zu einem faszinierenden Thema für wissenschaftliche Erkundungen machen. Ihre antioxidativen, antibakteriellen und metallchelatisierenden Aktivitäten sowie ihre Rolle in der Arzneimittelforschung und industriellen Prozessen unterstreichen ihr potenzielles Potenzial in verschiedenen Bereichen . Wenn Sie weitere Details wünschen oder weitere Fragen haben, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been known to exhibit a variety of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Mode of Action
It is known that benzothiazole derivatives can interact with various targets and cause changes in their function .
Biochemical Pathways
Benzothiazole derivatives have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .
Result of Action
Benzothiazole derivatives have been found to possess a wide range of biological activities .
Eigenschaften
IUPAC Name |
4-fluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCGPBJEGXMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2563524.png)
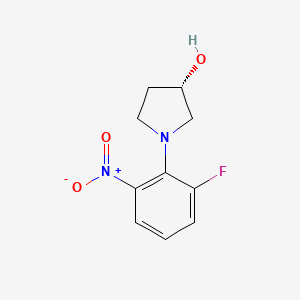
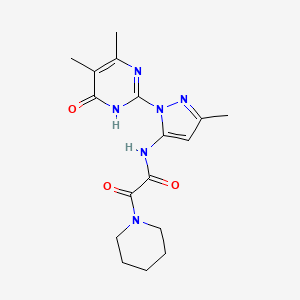
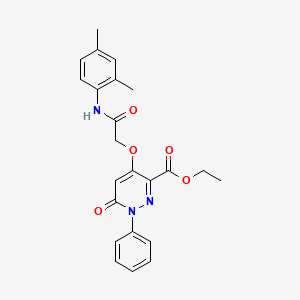
![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)
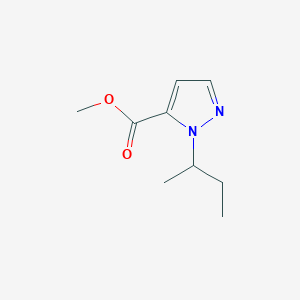
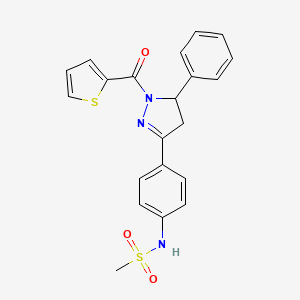
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide](/img/structure/B2563537.png)
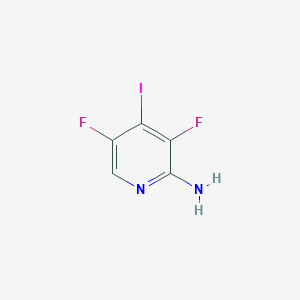
![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2563544.png)
![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)
